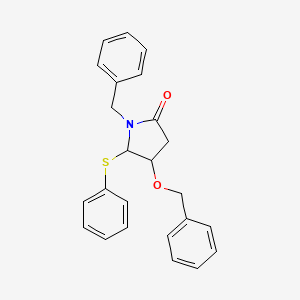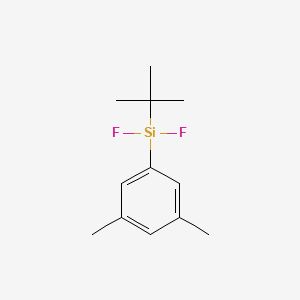![molecular formula C12H14ClN3OSe B15166628 6-Azido-5-[(4-chlorophenyl)selanyl]hexan-2-one CAS No. 646034-59-5](/img/structure/B15166628.png)
6-Azido-5-[(4-chlorophenyl)selanyl]hexan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Azido-5-[(4-chlorophenyl)selanyl]hexan-2-one is an organic compound characterized by the presence of an azido group, a chlorophenyl group, and a selanyl group attached to a hexanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azido-5-[(4-chlorophenyl)selanyl]hexan-2-one typically involves multi-step organic reactions. One common method includes the nucleophilic substitution of a suitable precursor with sodium azide (NaN₃) to introduce the azido group. The reaction conditions often involve polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) to facilitate the substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Azido-5-[(4-chlorophenyl)selanyl]hexan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of primary amines upon reduction.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Oxidation Reactions: The selanyl group can undergo oxidation to form selenoxides or other selenium-containing compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in polar aprotic solvents (e.g., DMSO, CH₃CN).
Reduction: Lithium aluminum hydride (LiAlH₄)
Propriétés
Numéro CAS |
646034-59-5 |
|---|---|
Formule moléculaire |
C12H14ClN3OSe |
Poids moléculaire |
330.68 g/mol |
Nom IUPAC |
6-azido-5-(4-chlorophenyl)selanylhexan-2-one |
InChI |
InChI=1S/C12H14ClN3OSe/c1-9(17)2-5-12(8-15-16-14)18-11-6-3-10(13)4-7-11/h3-4,6-7,12H,2,5,8H2,1H3 |
Clé InChI |
JZWHOEXVLKNKMZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCC(CN=[N+]=[N-])[Se]C1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


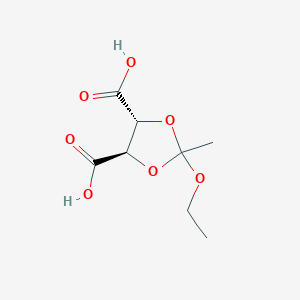
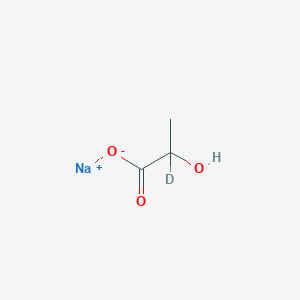
![Tricyclo[4.3.0.0~1,4~]non-2-ene-7,7-diol](/img/structure/B15166570.png)
![3-{3-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl}propanal](/img/structure/B15166572.png)
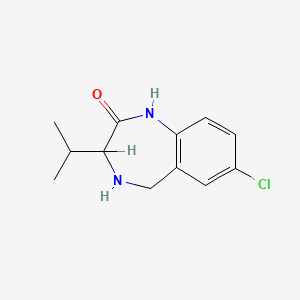

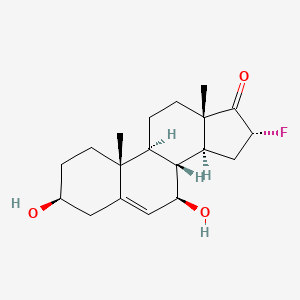
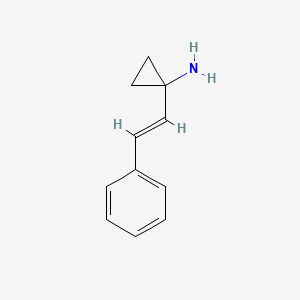
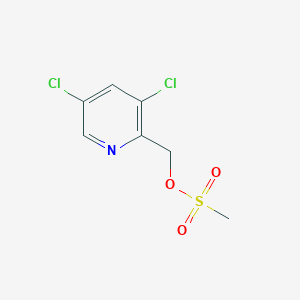
![6-({[2-(Dimethylamino)ethyl]amino}methylidene)-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B15166614.png)
![(1,2-Phenylene)bis[bis(4-ethylphenyl)phosphane]](/img/structure/B15166616.png)
